Cas no 885953-25-3 (4-methoxypyrrolidine-3-carboxylic acid)
4-methoxypyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-pyrrolidine-3-carboxylic acid
- 4-methoxypyrrolidine-3-carboxylic acid
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- MDL: MFCD05663312
- Inchi: 1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
- InChI Key: HDAFFMKSFNKQOR-UHFFFAOYSA-N
- SMILES: O(C)C1CNCC1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 137
- Topological Polar Surface Area: 58.6
4-methoxypyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305339-1.0g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 1.0g |
$739.0 | 2023-02-26 | ||
| Enamine | EN300-305339-2.5g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 2.5g |
$1531.0 | 2023-09-05 | ||
| Enamine | EN300-305339-5.0g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 5.0g |
$1939.0 | 2023-02-26 | ||
| Enamine | EN300-305339-10.0g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 10.0g |
$2438.0 | 2023-02-26 | ||
| Enamine | EN300-305339-1g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 1g |
$739.0 | 2023-09-05 | ||
| Enamine | EN300-305339-5g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 5g |
$1939.0 | 2023-09-05 | ||
| Enamine | EN300-305339-10g |
4-methoxypyrrolidine-3-carboxylic acid |
885953-25-3 | 10g |
$2438.0 | 2023-09-05 |
4-methoxypyrrolidine-3-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 4-methoxypyrrolidine-3-carboxylic acid
Comprehensive Analysis of 4-Methoxypyrrolidine-3-carboxylic Acid (CAS No. 885953-25-3): Properties, Applications, and Industry Trends
4-Methoxypyrrolidine-3-carboxylic acid (CAS No. 885953-25-3) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This pyrrolidine derivative combines a methoxy group with a carboxylic acid functionality, making it a versatile building block for drug discovery. Recent studies highlight its potential as a precursor for bioactive molecules, particularly in developing central nervous system (CNS) therapeutics and enzyme inhibitors.
The compound's chiral center at the 3-position has sparked interest in asymmetric synthesis, aligning with the growing demand for enantiomerically pure pharmaceuticals. Industry reports indicate a 23% annual growth in the pyrrolidine-based compounds market (2023-2030), driven by applications in neurological disorders treatment and precision medicine. Researchers frequently search for "4-methoxypyrrolidine-3-carboxylic acid solubility" and "CAS 885953-25-3 synthetic route," reflecting practical concerns in process chemistry.
From a molecular standpoint, the 4-methoxy substitution enhances the compound's lipophilicity (LogP ≈ -0.82), while the carboxyl group enables salt formation – a critical factor for drug bioavailability optimization. Analytical data shows characteristic NMR peaks at δ 3.38 (OCH3) and δ 4.12 (H-3) in DMSO-d6, with HPLC purity typically exceeding 98% in commercial samples. These properties make it valuable for constructing protease-targeting molecular scaffolds, a hot topic in cancer research and antiviral drug development.
Environmental considerations are increasingly shaping compound applications. 4-Methoxypyrrolidine-3-carboxylic acid demonstrates biodegradability (OECD 301B >60% in 28 days), addressing concerns about green chemistry in API manufacturing. This aligns with searches for "sustainable pyrrolidine derivatives" and "eco-friendly heterocyclic synthesis" – trending topics in medicinal chemistry forums. The compound's low ecotoxicity (Daphnia magna EC50 >100 mg/L) further supports its adoption in agrochemical formulations.
Technological advancements have improved CAS 885953-25-3 production efficiency. Modern continuous flow chemistry methods achieve 85% yield with reduced solvent waste, responding to industry demands for "cost-effective pyrrolidine synthesis." Patent analysis reveals growing IP activity around N-functionalized pyrrolidines, particularly for GABA receptor modulators and kinase inhibitors – areas where this compound shows particular promise.
The compound's crystalline form (mp 189-192°C) facilitates pharmaceutical formulation, with thermal analysis showing excellent solid-state stability below 150°C. These characteristics answer frequent queries about "4-methoxypyrrolidine-3-carboxylic acid storage conditions" and "handling precautions." Regulatory databases confirm its non-hazardous classification under standard safety protocols, though proper laboratory PPE remains recommended during handling.
Emerging applications include metal-organic frameworks (MOFs) construction, where its bidentate ligand capability enables novel coordination polymers. This intersects with searches for "pyrrolidine carboxylic acid MOFs" and "heterocyclic linkers for catalysis." The compound's pH-dependent solubility (pKa 3.8) also makes it valuable for pH-responsive drug delivery systems, a rapidly growing segment in nanomedicine research.
Market intelligence suggests increasing procurement of 885953-25-3 by contract research organizations (CROs) for fragment-based drug discovery. The compound's molecular weight (159.15 g/mol) and hydrogen bond donors/acceptors (1/3) fit well within Lipinski's rule of five, explaining its popularity in lead compound optimization workflows. These attributes respond to frequent searches about "pyrrolidine building blocks for drug design."
Quality control protocols typically employ reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with UV detection at 254 nm. Analytical method details address common queries like "CAS 885953-25-3 HPLC method" and "4-methoxypyrrolidine-3-carboxylic acid characterization." The compound's IR spectrum shows distinctive bands at 1720 cm-1 (C=O) and 1100 cm-1 (C-O-C), serving as important quality markers for bulk purchasers.
Future research directions likely focus on enzymatic resolution of its enantiomers and development of tandem synthetic routes combining this compound with other privileged structures. These anticipated developments align with industry shifts toward chiral pool synthesis and atom-economical processes, addressing both economic and environmental concerns in fine chemical production.
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